molecular formula C10H16N2OS B2764565 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol CAS No. 1487617-59-3

1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol

Cat. No. B2764565
CAS RN: 1487617-59-3
M. Wt: 212.31
InChI Key: RBOWNFKKAWREJO-UHFFFAOYSA-N
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Description

1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-4-ol, commonly known as DMTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTP is a derivative of thiazole, which is a heterocyclic organic compound containing sulfur and nitrogen atoms. DMTP is a relatively new compound, and its synthesis method has been developed only recently.

Scientific Research Applications

Synthesis and Spectral Analysis

A study demonstrated the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, showcasing the chemical versatility and potential pharmaceutical applications of similar compounds. The synthesized molecules were evaluated for their inhibitory effects on the butyrylcholinesterase (BChE) enzyme, highlighting their potential in developing treatments for diseases where BChE activity is implicated (Khalid et al., 2016).

Antimicrobial and Antitumor Activities

Research into thiazolidinone and thiazolo[3,2-a]pyridine derivatives, including the process of their synthesis and evaluation for antimicrobial and antitumor activities, is a significant application area. These compounds have shown promising results against various bacteria and fungi, as well as human tumor cell lines, suggesting their potential as therapeutic agents (Patel et al., 2012). Another study focused on the synthesis of novel thiazolinone and thiazolo[3,2-a]pyridine derivatives, exploring their structural chemistry and potential biological applications, indicating a broad interest in their therapeutic potential (Lamphon et al., 2004).

Molecular Structure Investigations

Investigations into the molecular structures of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties offer insights into the design of compounds with specific biological activities. These studies, involving X-ray crystallography and DFT calculations, provide valuable information for the development of novel therapeutic agents (Shawish et al., 2021).

Novel Synthesis Methods

The development of novel synthesis methods for creating compounds with potential therapeutic applications is a key research area. For example, an efficient method for synthesizing novel 3-(1,3-thiazol-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-diones showcases the innovative approaches taken to generate compounds with potential as therapeutic agents (Dzhavakhishvili et al., 2008).

properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-7-8(2)14-10(11-7)12-5-3-9(13)4-6-12/h9,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOWNFKKAWREJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCC(CC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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